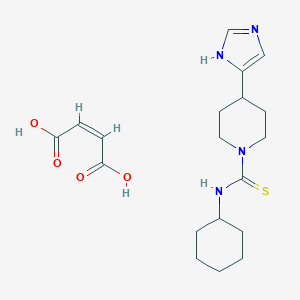![molecular formula C11H18O B122299 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene CAS No. 152562-66-8](/img/structure/B122299.png)
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene, also known as MBOB, is a bicyclic compound that has been the subject of scientific research due to its unique chemical properties. The compound has a molecular weight of 142.22 g/mol and a chemical formula of C9H14O. MBOB is synthesized through a multistep process that involves the use of various reagents and catalysts.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is not well understood. However, studies have suggested that the compound may interact with cellular membranes and alter their properties. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been found to have a high affinity for lipid bilayers and may induce changes in membrane fluidity and permeability. The compound has also been shown to interact with proteins and enzymes, although the specific targets of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene are not known.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has a range of biochemical and physiological effects. The compound has been found to have antioxidant properties and may protect cells from oxidative stress. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has also been shown to have anti-inflammatory effects and may reduce the production of pro-inflammatory cytokines. In addition, 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been found to have antiproliferative effects and may inhibit the growth of cancer cells. However, the specific mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is also relatively inexpensive compared to other bicyclic compounds. However, there are also limitations to the use of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene in lab experiments. The compound has low solubility in water and may require the use of organic solvents for certain experiments. In addition, the mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene is not well understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene research. One area of interest is the development of new synthetic methods for the compound. Researchers are also investigating the potential of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene as a drug delivery system and as a scaffold for the design of novel therapeutics. In addition, studies are being conducted to better understand the mechanism of action of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene and its potential applications in the fields of materials science and organic synthesis.
Méthodes De Synthèse
The synthesis of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene involves a multistep process that starts with the reaction of 2-methyl-2-butene with paraformaldehyde and acetic acid to form 2-methyl-5-(prop-2-en-1-yl)-1,3-dioxane. This intermediate is then treated with a Lewis acid catalyst, such as boron trifluoride etherate, to form 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene. The yield of 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene can be improved by using a solvent system that includes a polar aprotic solvent, such as dimethyl sulfoxide, and a nonpolar solvent, such as hexane.
Applications De Recherche Scientifique
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been the subject of scientific research due to its unique chemical properties. The compound has been found to have potential applications in the fields of organic synthesis, materials science, and medicinal chemistry. 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been used as a starting material for the synthesis of other bicyclic compounds, such as 2-methylene-6-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene. The compound has also been used as a building block for the synthesis of functionalized polymers and dendrimers. In medicinal chemistry, 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene has been investigated for its potential as a drug delivery system and as a scaffold for the design of novel therapeutics.
Propriétés
Numéro CAS |
152562-66-8 |
|---|---|
Nom du produit |
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4,8,10H,5-7H2,1-3H3 |
Clé InChI |
KRZRTBOGNYILKU-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CC1CO2)C(C)C |
SMILES canonique |
CC1=CCC2(CC1CO2)C(C)C |
Synonymes |
6-Oxabicyclo[3.2.1]oct-2-ene,2-methyl-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



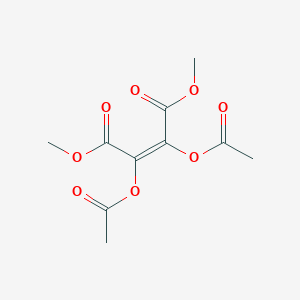
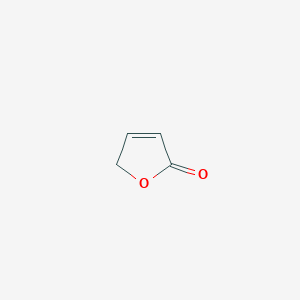
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)
![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
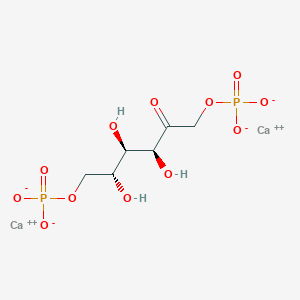
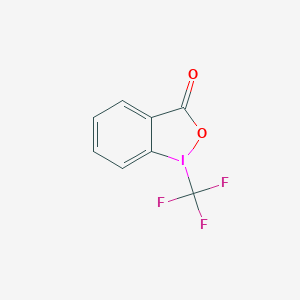
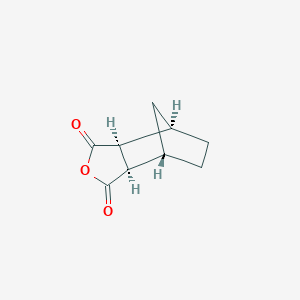
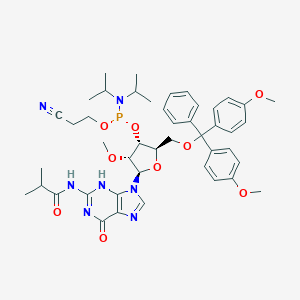
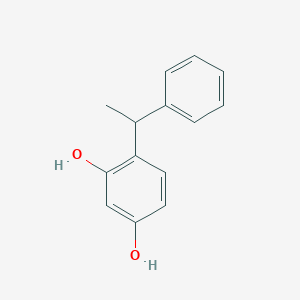
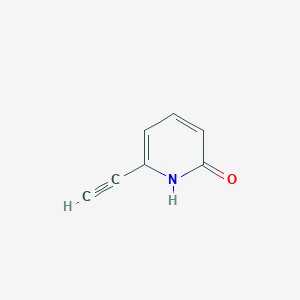
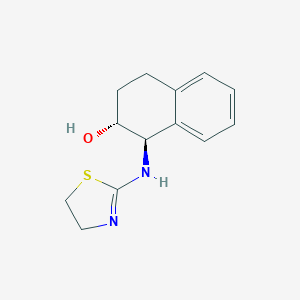
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

